6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes:
- Acetyl group at position 6, which may enhance metabolic stability or modulate electronic properties.
- Carboxamide at position 3, a common pharmacophore for hydrogen bonding in drug-receptor interactions.
Thieno[2,3-c]pyridines are explored for diverse therapeutic applications, including kinase inhibition and antimicrobial activity, though specific data for this compound remain proprietary .
Properties
IUPAC Name |
6-acetyl-2-[(3-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-4-10-28-15-7-5-6-14(11-15)20(27)23-21-18(19(22)26)16-8-9-24(13(2)25)12-17(16)29-21/h5-7,11H,3-4,8-10,12H2,1-2H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVWTDPYQLCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine core.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Attachment of the Butoxybenzamido Moiety: This step involves the reaction of the thieno[2,3-c]pyridine derivative with 3-butoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Key analogs and their substituent variations are summarized below:
Key Observations:
Electronic Effects : BI68205’s bromine atom is strongly electron-withdrawing, which may alter binding affinity compared to the electron-donating butoxy group .
Solubility : BF38504’s hydrochloride salt and sulfonyl group enhance aqueous solubility, whereas the target compound’s free base form may require formulation optimization .
Pharmacological Implications
- Binding Interactions : The bromine in BI68205 could facilitate halogen bonding in enzyme active sites, while the target’s alkoxy chain may favor hydrophobic pockets .
- Metabolic Stability : Acetyl groups (common in all analogs) may reduce oxidative metabolism, but the butoxy chain’s length could increase susceptibility to CYP450-mediated oxidation compared to shorter chains .
Biological Activity
6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the thieno[2,3-c]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Anticancer Properties
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer activity. A study highlighted the synthesis of various thieno[2,3-b]pyridine derivatives and their evaluation against different cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death .
The mechanism by which 6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exerts its biological effects may involve:
- PARP Inhibition : This compound has been noted for its potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors are crucial in cancer therapy as they target DNA repair mechanisms in cancer cells .
- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancerous cells.
In vitro Studies
In vitro studies have demonstrated that this compound shows promising cytotoxic effects against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower than those of standard chemotherapeutic agents .
Data Table: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell growth | |
| Mechanism | PARP inhibition | |
| Cytotoxicity | IC50 values lower than standard treatments |
Case Studies
-
Case Study on Anticancer Efficacy :
- A group of researchers synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their anticancer properties. Among them, 6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide showed notable efficacy against breast and colon cancer cell lines.
- The study reported a significant decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells.
-
Mechanistic Insights :
- Another study focused on the mechanism of action and found that the compound triggers apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-acetyl-2-(3-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
Coupling reactions : The 3-butoxybenzamido group is introduced via amide bond formation under coupling agents like EDC/HOBt in anhydrous DMF .
Cyclization : Thieno[2,3-c]pyridine core formation is achieved through thermal cyclization in solvents such as toluene or THF at reflux temperatures (110–120°C) .
Acetylation : The 6-acetyl group is introduced using acetyl chloride in the presence of a base (e.g., triethylamine) .
- Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield and purity. For example, excess acetyl chloride can lead to side reactions like over-acetylation .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Core techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., acetyl group at position 6) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetyl group at ~1700 cm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are standard for monitoring reaction progress .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
- In vitro assays :
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
- Antimicrobial testing : Kirby-Bauer disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response analysis : IC values are calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction pathways?
- Quantum chemical calculations : Tools like Gaussian or ORCA simulate transition states and intermediates to identify energetically favorable pathways .
- Reaction design : ICReDD’s integrated approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles by 30–50% .
- Example : Density Functional Theory (DFT) predicts regioselectivity during cyclization, guiding solvent selection (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Systematic troubleshooting :
Assay validation : Confirm cell line authenticity (STR profiling) and reagent consistency .
Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference .
Statistical analysis : Apply ANOVA or Tukey’s test to assess inter-experimental variability .
- Case study : Discrepancies in anticancer activity may arise from differences in cell culture media (e.g., FBS concentration affecting compound bioavailability) .
Q. How can experimental design (DoE) improve reaction optimization for scale-up?
- DoE framework :
- Variables : Temperature, solvent ratio, catalyst loading .
- Response surface methodology (RSM) : Central Composite Design (CCD) identifies optimal conditions (e.g., 95% yield at 115°C, DMF:toluene 1:3) .
- Scale-up challenges : Mixing efficiency and heat transfer are addressed using flow chemistry reactors (e.g., microfluidic systems) .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR), highlighting hydrogen bonds between the carboxamide group and Thr766 .
- Enzyme inhibition assays : Competitive inhibition kinetics (Lineweaver-Burk plots) reveal values in the nM range for serine proteases .
- Follow-up : Fluorescence quenching studies quantify target engagement (e.g., tryptophan residue quenching in albumin binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
